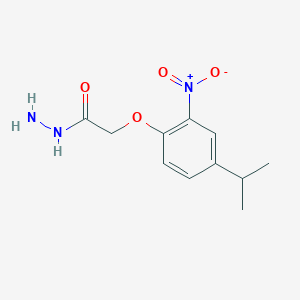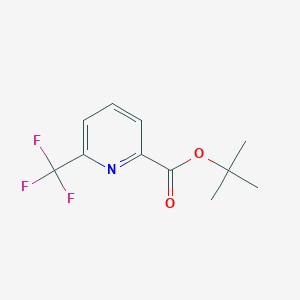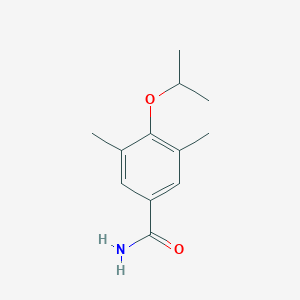
4-Isopropoxy-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring an isopropoxy group and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and isopropanol.
Friedel-Crafts Alkylation: The 3,5-dimethylbenzoic acid undergoes a Friedel-Crafts alkylation reaction with isopropanol in the presence of a catalyst such as aluminum chloride (AlCl3) to form 4-isopropoxy-3,5-dimethylbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-Isopropoxy-3,5-dimethylbenzoic acid.
Reduction: 4-Isopropoxy-3,5-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Isopropoxy-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 4-Isopropoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropoxy-3,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of methyl groups.
4-Isopropoxy-3,5-dimethylbenzoic acid: The carboxylic acid derivative of the compound.
4-Isopropoxy-3,5-dimethylbenzylamine: The amine derivative of the compound.
Uniqueness
4-Isopropoxy-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H2,13,14) |
Clave InChI |
BOZUJOULWVIDFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC(C)C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)
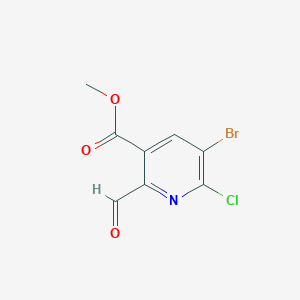
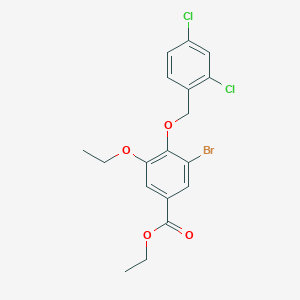
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
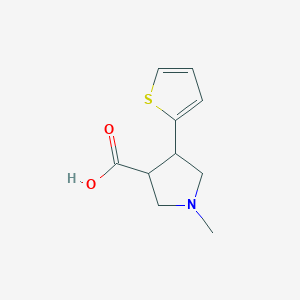
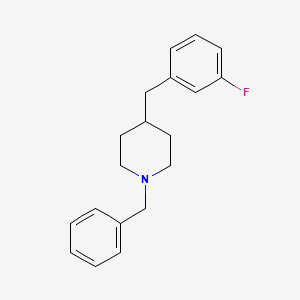
![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)
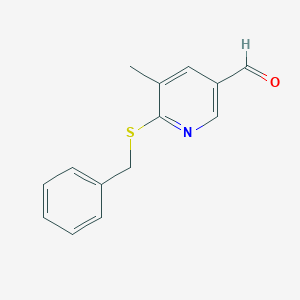
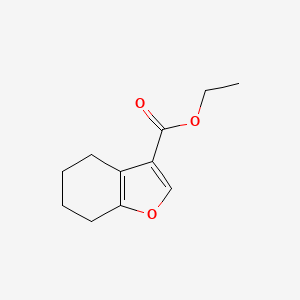
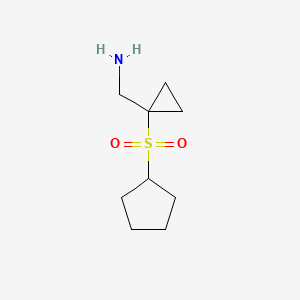
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
